5-Hydroxy-2'-o-methyluridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O7 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
5-hydroxy-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c1-18-7-6(15)5(3-13)19-9(7)12-2-4(14)8(16)11-10(12)17/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
XSRHWUSRVLRIKN-JXOAFFINSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)O)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of 5 Hydroxy 2 O Methyluridine
Enzymology of 5-Hydroxylation of Uridine (B1682114) Precursors (e.g., TrhO, TrhP)
The foundational step in the biosynthesis of a family of 5-hydroxyuridine (B57132) derivatives is the hydroxylation of the uridine base at the C5 position. nih.gov This reaction converts a standard uridine (U), typically at the wobble position (position 34) of the tRNA anticodon, into 5-hydroxyuridine (ho⁵U). nih.govoup.com This conversion is catalyzed by two distinct enzymes with redundant functions, TrhO and TrhP, ensuring the efficient production of this key intermediate. nih.govresearchgate.net
TrhO: This enzyme is an O₂-dependent hydroxylase. It utilizes molecular oxygen to introduce a hydroxyl group onto the C5 atom of the uridine ring. nih.govoup.com
TrhP: In contrast, TrhP is a prephenate-dependent hydroxylase. nih.govoup.com It is involved in the prephenate-dependent pathway for the formation of ho⁵U. uniprot.org
The presence of these dual, redundant pathways underscores the importance of the initial hydroxylation step. researchgate.net The resulting ho⁵U nucleoside serves as the common precursor for a variety of subsequent modifications, including the formation of 5-methoxyuridine (B57755) (mo⁵U) and 5-carboxymethoxyuridine (cmo⁵U). nih.govnih.gov In strains where both trhP and trhO genes are absent, the cmo⁵U modification is completely lost, leading to temperature-sensitive phenotypes and reduced efficiency in decoding certain codons. uniprot.org
Table 1: Enzymes Involved in 5-Hydroxylation of Uridine
| Enzyme | Full Name | Function | Cofactor/Dependency |
|---|---|---|---|
| TrhO | tRNA Hydroxylation Protein O | Catalyzes C5 hydroxylation of U34 to ho⁵U | O₂-dependent |
| TrhP | tRNA Hydroxylation Protein P | Catalyzes C5 hydroxylation of U34 to ho⁵U | Prephenate-dependent |
Enzymatic 2'-O-Methylation Mechanisms and Methyltransferases (e.g., TrmR, CmoM)
Following the initial 5-hydroxylation, further modifications can occur at both the C5-position of the base and the 2'-position of the ribose sugar. The enzymes TrmR and CmoM, suggested as relevant methyltransferases, are primarily involved in modifying the 5-position group rather than the 2'-O-ribose position.
TrmR: In Gram-positive bacteria, the enzyme TrmR acts as a tRNA 5-hydroxyuridine methyltransferase. nih.govuniprot.org It catalyzes the methylation of the 5-hydroxy group of ho⁵U to form 5-methoxyuridine (mo⁵U), using S-adenosyl-l-methionine (SAM) as the methyl donor. nih.govoup.comuniprot.org
CmoM: In Gram-negative bacteria, ho⁵U is often converted to 5-carboxymethoxyuridine (cmo⁵U). The enzyme CmoM then methylates the carboxyl group of cmo⁵U to form its methyl ester, 5-methoxycarbonylmethoxyuridine (mcmo⁵U), also using SAM as the methyl donor. nih.govoup.comresearchgate.net
The specific 2'-O-methylation that would complete the synthesis of 5-Hydroxy-2'-O-methyluridine is carried out by a different class of enzymes. 2'-O-methylation is a common RNA modification where a methyl group is added to the 2' hydroxyl of the ribose moiety. wikipedia.org This reaction is catalyzed by SAM-dependent methyltransferases. An example of such an enzyme in a related pathway is TrmL , which occasionally catalyzes the 2'-O-ribose methylation of mcmo⁵U to yield mcmo⁵Um. nih.govoup.com This demonstrates that 2'-O-methylation can occur on a nucleoside that has already undergone extensive modification at the C5 position.
Table 2: Methyltransferases in Related Uridine Modification Pathways
| Enzyme | Function | Substrate | Product | Methyl Donor | Organism/Context |
|---|---|---|---|---|---|
| TrmR | Methylates the 5-hydroxy group | 5-hydroxyuridine (ho⁵U) | 5-methoxyuridine (mo⁵U) | SAM | Gram-positive bacteria |
| CmoM | Methylates the C5-carboxymethyl group | 5-carboxymethoxyuridine (cmo⁵U) | 5-methoxycarbonylmethoxyuridine (mcmo⁵U) | SAM | Gram-negative bacteria |
| TrmL | Catalyzes 2'-O-ribose methylation | 5-methoxycarbonylmethoxyuridine (mcmo⁵U) | 2'-O-methyl-5-methoxycarbonylmethoxyuridine (mcmo⁵Um) | SAM | Bacterial tRNA |
Interplay with Other Nucleoside Modification Pathways
The biosynthesis of modified nucleosides does not occur in isolation. It is part of a complex and interconnected network of post-transcriptional modifications essential for tRNA maturation and function. The synthesis of 5-hydroxyuridine derivatives is a clear example of this interplay, where the product of one enzymatic reaction becomes the substrate for the next.
The initial hydroxylation of uridine to ho⁵U by TrhO or TrhP is a critical gateway step. nih.gov This single modification enables a divergence of pathways, leading to mo⁵U in Gram-positive bacteria via TrmR or cmo⁵U and its derivatives in Gram-negative bacteria via enzymes like CmoB and CmoM. nih.govoup.com
Furthermore, modifications within the anticodon loop can influence each other. The presence of 2'-O-methylation at positions 32 and 34 (Nm₃₂ and Nm₃₄) in the anticodon loop of yeast and mammalian tRNAs is known to be required for the efficient formation of another complex modification, wybutosine (B12426080) (yW), at position 37. nih.gov This demonstrates that the enzymatic machinery for one modification can depend on the prior successful modification at a nearby site, highlighting a coordinated and sequential process. The vast number of identified RNA modifications, particularly in tRNA, suggests that these modification pathways are tightly regulated and integrated with cellular metabolism and the demands of protein synthesis. nih.gov
Identification and Characterization of Nucleoside Hydrolases (e.g., RK9NH)
While specific information regarding the nucleoside hydrolase "RK9NH" is not available in the reviewed literature, the broader family of nucleoside hydrolases (NHs) is well-characterized. These enzymes play a crucial role in nucleoside metabolism and salvage pathways across all domains of life. nih.gov
Nucleoside hydrolases catalyze the irreversible hydrolysis of the N-glycosidic bond in ribonucleosides, cleaving them into the constituent nucleobase and a ribose sugar. nih.govresearchgate.net This function is vital for organisms that cannot synthesize purines and pyrimidines de novo and must rely on salvaging them from their environment. nih.govnih.gov
NHs are classified into different homology groups based on conserved active site residues. nih.gov Their catalytic mechanism typically involves a metal ion, such as Ca²⁺, coordinated in the active site. This ion, along with a conserved aspartate residue, activates a water molecule, which then performs a nucleophilic attack on the C1' atom of the ribose, leading to the cleavage of the N-glycosidic bond. researchgate.net The characterization of these enzymes often involves kinetic studies to determine substrate specificity and efficiency (kcat and KM values), as well as X-ray crystallography to elucidate the structure of the active site and the mechanism of catalysis. nih.govplos.org
Table 3: General Characteristics of Nucleoside Hydrolases (NH)
| Feature | Description |
|---|---|
| General Function | Catalyze the hydrolysis of the N-glycosidic bond of nucleosides. |
| Products | A free nucleobase and a ribose sugar. |
| Biological Role | Key enzymes in nucleoside salvage pathways. |
| Catalytic Mechanism | Typically involves metal ion-assisted activation of a water molecule for nucleophilic attack. |
| Significance | Essential for organisms lacking de novo purine/pyrimidine synthesis pathways; potential drug targets. |
Synthetic Approaches and Methodologies for 5 Hydroxy 2 O Methyluridine and Its Analogs
Chemical Synthesis Strategies for 2'-O-Methylated Ribonucleosides
The chemical synthesis of 2'-O-methylated ribonucleosides, including derivatives of 5-hydroxyuridine (B57132), often involves multi-step processes with a focus on regioselectivity and protecting group strategies. google.comgoogle.com
A common approach for 2'-O-methylation involves the use of a methylating agent in the presence of a base. For instance, treating a suitably protected uridine (B1682114) derivative with diazomethane (B1218177) in the presence of stannous chloride dihydrate has been used to produce 2'-O-methyluridine. google.comgoogle.com Another method involves the alkylation of 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPDS)-ribonucleosides with methyl iodide. google.comgoogle.com
The synthesis of 5-hydroxyuridine derivatives can be more complex. One reported method involves a hypervalent iodine(III)-mediated reaction with 2′,3′-O-isopropylidene N4-acetylcytidine, which leads to the formation of 5-hydroxyuridine after a series of reactions. researchgate.net
Key challenges in the chemical synthesis of these modified nucleosides include achieving selective modification at the desired position and managing the protection and deprotection of various functional groups. rsc.org
Table 1: Comparison of Chemical Synthesis Methods for 2'-O-Methylated Ribonucleosides
| Method | Key Reagents | Advantages | Disadvantages |
| Diazomethane/SnCl₂ | Diazomethane, Stannous chloride dihydrate | Direct methylation | Use of hazardous diazomethane |
| Methyl Iodide/Ag₂O | Methyl iodide, Silver oxide | Effective for protected nucleosides | Requires prior protection steps |
| Hypervalent Iodine(III) | Hypervalent iodine(III) reagents | Can lead to novel transformations | May result in complex product mixtures |
Enzymatic Synthesis and Biocatalysis for Modified Nucleosides and Triphosphates
Enzymatic synthesis and biocatalysis offer highly selective and environmentally friendly alternatives to traditional chemical methods for producing modified nucleosides. nih.govtandfonline.comacs.org These approaches leverage the specificity of enzymes to achieve desired modifications, often without the need for extensive protecting group manipulations. acs.org
Whole-cell biocatalysts are a valuable resource, providing a diverse range of enzymes in their natural environment, which can simplify processes and reduce costs. nih.gov For the synthesis of 2'-O-methylated ribonucleosides, nucleoside hydrolases have been identified that can catalyze transribosylation reactions. For example, an enzyme from Agromyces sp. MM-1 has been shown to produce 2'-O-methyladenosine from 2'-O-methyluridine and adenine (B156593). nih.gov Another nucleoside hydrolase from a soil metagenomic library has also been identified for its ability to convert 2′-O-methyluridine to uracil (B121893). nih.gov
The biosynthesis of 5-hydroxyuridine derivatives is also observed in nature. In some bacteria, the hydroxylation of uridine at the C5 position is a key step in the formation of other modified nucleosides like 5-methoxyuridine (B57755). researchgate.netasm.orgoup.com While the specific enzymes for the direct synthesis of 5-hydroxy-2'-O-methyluridine are not extensively characterized, the existing knowledge of nucleoside-modifying enzymes provides a foundation for developing biocatalytic routes. tandfonline.comacs.org
Enzymes are also crucial for the synthesis of nucleoside triphosphates. Nucleoside diphosphate (B83284) kinases can be used to convert modified nucleoside diphosphates into their corresponding triphosphates, which are essential for various biological applications. mdpi.com
Table 2: Key Enzymes in the Biocatalysis of Modified Nucleosides
| Enzyme Family | Function | Example Application |
| Nucleoside Hydrolases | Transribosylation, Hydrolysis | Synthesis of 2'-O-methyladenosine |
| Nucleoside Phosphorylases | Transglycosylation | Accessing diverse nucleoside analogs |
| Kinases | Phosphorylation | Synthesis of nucleoside triphosphates |
Solid-Phase Oligonucleotide Synthesis Incorporating Modified Monomers
The incorporation of modified nucleosides like this compound into oligonucleotides is predominantly achieved through solid-phase synthesis using the phosphoramidite (B1245037) method. nih.govumich.eduresearchgate.net This automated process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. umich.edu
The synthesis cycle consists of four main steps:
Deblocking: Removal of the 5'-protecting group (e.g., dimethoxytrityl, DMT) from the support-bound nucleoside.
Coupling: Addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. umich.edu
The efficiency of each coupling step is crucial for the synthesis of long oligonucleotides. The use of 2'-O-TOM (triisopropylsilyloxymethyl) protected phosphoramidites has been shown to improve coupling yields and reduce coupling times compared to the more traditional 2'-O-TBDMS (tert-butyldimethylsilyl) protection. umich.eduresearchgate.net
After the desired sequence is assembled, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. umich.edu The successful synthesis of oligonucleotides containing 5-hydroxyuridine has been reported using a C5-hydroxy-5'-O-DMTr-2'-TBDMS-uridine phosphoramidite. nih.gov Similarly, methods for incorporating other 5-substituted pyrimidines, such as 5-hydroxymethylcytidine (B44077) and 5-hydroxymethyluridine, into RNA have been developed. nih.gov
Development of Phosphoramidite Building Blocks for RNA Synthesis
The success of solid-phase RNA synthesis relies on the availability of stable and reactive phosphoramidite building blocks for both natural and modified nucleosides. nih.govumich.edu The synthesis of a phosphoramidite monomer involves the protection of the exocyclic amino groups of the nucleobases (for A, C, and G), the 5'-hydroxyl group, and the 2'-hydroxyl group, followed by the introduction of a phosphoramidite group at the 3'-hydroxyl position. umich.edunih.gov
For 2'-O-methylated nucleosides, the 2'-hydroxyl is already modified, simplifying the protection strategy at that position. glenresearch.com However, for nucleosides with other modifications, such as the 5-hydroxyl group in 5-hydroxyuridine, an additional protecting group for this functionality is required. nih.gov The choice of protecting groups is critical to ensure they are stable during the synthesis cycles but can be removed efficiently during the final deprotection step without damaging the oligonucleotide. nih.govcam.ac.uk
A variety of 2'-modified RNA phosphoramidites are commercially available or can be synthesized to introduce specific functionalities into RNA. thermofisher.com These include modifications like 2'-fluoro, 2'-amino, and 2'-O-methoxyethyl (MOE), which confer desirable properties such as increased nuclease resistance and thermal stability. thermofisher.com The development of phosphoramidites for novel modifications, including this compound, is an ongoing area of research driven by the demand for new therapeutic and diagnostic tools. nih.govacs.org
Table 3: Common 2'-Modifications and their Corresponding Phosphoramidites
| 2'-Modification | Abbreviation | Key Property |
| 2'-O-Methyl | 2'-OMe | Nuclease resistance, increased stability |
| 2'-Fluoro | 2'-F | Increased thermal stability, nuclease resistance |
| 2'-O-Methoxyethyl | 2'-MOE | Enhanced nuclease resistance, lower toxicity |
| 2'-O-Amino | - | Site for post-synthetic functionalization |
Strategies for Protecting Reactive Functional Groups During Synthesis
The synthesis of modified oligonucleotides requires a sophisticated and orthogonal set of protecting groups to mask reactive functionalities on the nucleobase, the sugar moiety, and the phosphate backbone. jocpr.comumich.edu Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection of specific sites without affecting others. jocpr.comnih.govnih.govresearchgate.net
Common protecting groups used in oligonucleotide synthesis include:
5'-Hydroxyl: The acid-labile dimethoxytrityl (DMT) group is widely used. jocpr.com
2'-Hydroxyl: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM), are common choices. umich.edusonar.ch
Exocyclic Amines: Acyl groups like benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine (B1146940) are frequently employed. jocpr.com
Phosphate: A cyanoethyl group is typically used to protect the phosphite triester during synthesis. umich.edu
For a molecule like this compound, the 5-hydroxyl group on the uracil base presents an additional challenge. A suitable protecting group must be chosen that is stable throughout the solid-phase synthesis and can be removed during the final deprotection step. nih.gov The development of such protecting group strategies is crucial for the successful incorporation of highly functionalized monomers into oligonucleotides. jocpr.com
The use of "ultra mild deprotection" strategies, employing more labile protecting groups, allows for the synthesis of oligonucleotides containing sensitive modifications that would not withstand standard deprotection conditions. nih.govnih.gov This approach is particularly important for incorporating complex and delicate modified bases into RNA sequences.
Molecular Interactions and Functional Implications in Rna Biology
Impact on RNA Structure and Conformational Dynamics
The structural integrity and flexibility of RNA are paramount for its function. Modifications to its constituent nucleosides, such as those in 5-Hydroxy-2'-o-methyluridine, can significantly influence these properties.
Flexibility and Wobble Position : While the 2'-O-methyl group adds rigidity, modifications at the C5 position of uridine (B1682114), such as the hydroxyl group in this compound, can influence the flexibility of the wobble position in tRNA. nih.gov Unlike modifications that restrict decoding, those lacking a 2-thio group, such as 5-hydroxyuridine (B57132) derivatives, can adopt both C2'- and C3'-endo sugar pucker conformations, allowing for expanded wobble capabilities. nih.gov The tunable nature of the sugar pucker through such modifications may play a regulatory role in decoding the correct reading frame. researchgate.net
| Modification Component | Structural Impact | Functional Consequence |
|---|---|---|
| 2'-O-methyl group | Promotes C3'-endo sugar pucker | Increases local rigidity, stabilizes A-form helices nih.govnih.gov |
| 5-hydroxyl group | Allows for both C2'- and C3'-endo conformations | Contributes to expanded wobble decoding capabilities nih.gov |
Role in Ribosome Function and Translational Fidelity
The ribosome, the cell's protein synthesis machinery, relies on the precise interaction between messenger RNA (mRNA) codons and tRNA anticodons. Modifications like this compound are crucial for maintaining the accuracy and efficiency of this process.
Derivatives of 5-hydroxyuridine, such as 5-methoxyuridine (B57755) (mo⁵U) and 5-oxyacetyluridine (cmo⁵U), which are found at the wobble position of bacterial tRNA, are believed to enhance the translational fidelity of the ribosome. oup.com These modifications help to ensure that the correct amino acid is incorporated into the growing polypeptide chain, preventing errors in protein synthesis. oup.com The proper modification of tRNA is essential, as undermodified tRNAs can lead to decreased translational fidelity. nih.gov
Influence on Codon-Anticodon Recognition and mRNA Decoding
The accurate decoding of the genetic message encoded in mRNA is fundamental to life. This compound and related modifications at the wobble position (the first nucleotide of the anticodon) of tRNA play a direct role in this process.
Wobble Pairing : In many instances, a single tRNA needs to recognize multiple codons that specify the same amino acid. This is achieved through non-canonical "wobble" base pairing at the third position of the codon. nih.gov Modifications at the U₃₄ position of the tRNA anticodon are critical in modulating these wobble interactions. nih.govnih.gov
Contribution to RNA Stability and Nuclease Resistance
RNA molecules, particularly therapeutic oligonucleotides, are susceptible to degradation by cellular enzymes called nucleases. The 2'-O-methyl group in this compound provides a significant protective advantage.
The presence of the 2'-O-methyl modification confers resistance to degradation by ribonucleases. vulcanchem.com This increased stability is a desirable property for therapeutic applications of RNA, such as in antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), as it prolongs their functional lifespan within the cell. rsc.orgnih.gov The methyl group at the 2'-O position enhances the resistance of RNA to enzymatic degradation, thereby improving the stability of the molecule.
| Modification | Mechanism of Action | Effect on RNA |
|---|---|---|
| 2'-O-methylation | Steric hindrance to nuclease activity | Enhanced resistance to degradation, increased stability vulcanchem.com |
Modulation of RNA-Protein Interactions
The functions of many RNA molecules are mediated through their interactions with RNA-binding proteins (RBPs). Chemical modifications on the RNA can influence these interactions.
The structural changes induced by modifications like 2'-O-methylation can alter the binding affinity of proteins to the RNA molecule. The shape and conformation of the RNA, which are influenced by such modifications, are critical for recognition by a wide array of proteins. nih.gov While direct studies on this compound's specific role in modulating RNA-protein interactions are less common, the principle that RNA modifications affect these interactions is well-established. nih.govaddgene.org The altered structure can either enhance or inhibit the binding of specific proteins, thereby regulating the downstream cellular processes.
Regulatory Roles in Gene Expression and Cellular Homeostasis
Through their influence on RNA stability, translation, and interactions, RNA modifications like this compound are integral to the complex network of gene expression regulation and the maintenance of cellular balance.
Gene Expression Control : Post-transcriptional modifications of RNA are emerging as critical regulators of gene expression. frontiersin.orgnih.gov By affecting mRNA stability and translation efficiency, these modifications can fine-tune the levels of protein produced from a given gene. nih.gov The correct deposition of these chemical marks is essential for cellular homeostasis, and their dysregulation can lead to disease states. nih.gov
Cellular Processes : The regulatory roles of RNA modifications extend to a wide variety of key biological processes, including cell differentiation, responses to cellular stress, and tissue homeostasis. frontiersin.org For instance, derivatives of 5-hydroxyuridine are involved in ensuring translational fidelity, a process vital for the health of the cell. oup.com The intricate interplay of these modifications contributes to the dynamic regulation of RNA function, which is essential for the proper functioning of the cell. nih.gov
Analytical and Detection Methodologies for 5 Hydroxy 2 O Methyluridine
High-Resolution Mass Spectrometry (HRMS) for Qualitative and Quantitative Analysis
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous identification and quantification of 5-Hydroxy-2'-O-methyluridine. HRMS instruments, such as quadrupole-time of flight (Q-TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, enabling the determination of elemental compositions with high confidence. chemrxiv.orgchemrxiv.org This capability is essential to differentiate this compound from other isobaric or near-isobaric nucleoside modifications.
For qualitative analysis, the high mass accuracy of HRMS allows for the confident assignment of the molecular formula of the intact nucleoside. chemrxiv.org Further structural elucidation is achieved through tandem mass spectrometry (MS/MS or MS2) and even multi-stage fragmentation (MSn). nih.gov In these experiments, the precursor ion corresponding to this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. Key fragment ions would include the loss of the ribose moiety to yield the protonated nucleobase, as well as fragments corresponding to the methylated ribose sugar.
Quantitative analysis of this compound is typically performed using liquid chromatography coupled to HRMS (LC-HRMS). chemrxiv.org By monitoring the accurate mass of the precursor ion or specific fragment ions, highly sensitive and selective quantification can be achieved. The use of stable isotope-labeled internal standards, where one or more atoms in the this compound molecule are replaced with heavy isotopes (e.g., 13C, 15N), is the gold standard for accurate quantification as it corrects for variations in sample preparation and instrument response. eurisotop.com
Table 1: Illustrative HRMS Data for this compound
| Parameter | Expected Value | Significance |
| Molecular Formula | C10H14N2O7 | Defines the elemental composition. |
| Monoisotopic Mass | 274.0798 g/mol | The exact mass used for identification. |
| Precursor Ion (Positive Mode) | [M+H]+ = 275.0876 m/z | Ion observed in the mass spectrometer. |
| Key Fragment Ion | Loss of ribose | Confirms the nucleoside structure. |
Chromatographic Techniques (HPLC, UPLC, TLC) for Nucleoside Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from complex biological matrices, such as RNA hydrolysates, and for assessing its purity in synthetic preparations. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods for the analysis of modified nucleosides. researchgate.net These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. researchgate.net Reversed-phase HPLC/UPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) with an additive like formic acid), is commonly employed. nih.gov The hydrophilicity of this compound will dictate its retention time, allowing for its separation from canonical and other modified nucleosides. UPLC, which uses smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com
Thin-Layer Chromatography (TLC) is a simpler, more rapid, and less expensive chromatographic technique that can be used for qualitative analysis and purity assessment. waters.com In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) moves up the plate by capillary action, separating the components based on their polarity. waters.com The position of the separated spot, represented by the retention factor (Rf), can be compared to that of a standard to identify this compound. While not as powerful as HPLC or UPLC for quantitative analysis, TLC is a valuable tool for monitoring reaction progress during chemical synthesis or for initial screening. waters.com
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Advantages | Common Application |
| HPLC | Differential partitioning between stationary and mobile phases under high pressure. | Robust, quantitative, well-established. researchgate.net | Routine analysis and purification. |
| UPLC | Similar to HPLC but with smaller particles, leading to higher efficiency. | High resolution, speed, and sensitivity. researchgate.netmdpi.com | High-throughput analysis, complex mixtures. |
| TLC | Separation on a planar stationary phase by a mobile phase. | Simple, rapid, low cost. waters.com | Purity assessment, reaction monitoring. |
Primer Extension and Reverse Transcriptase-Based Assays for Modification Mapping
Identifying the precise location of this compound within an RNA molecule is crucial for understanding its function. Primer extension and other reverse transcriptase-based assays are powerful tools for this purpose. nih.gov These methods rely on the ability of reverse transcriptase, an enzyme that synthesizes complementary DNA (cDNA) from an RNA template, to be impeded by certain modified nucleosides. unite.it
The 2'-O-methyl group of this compound can act as a steric block to the reverse transcriptase enzyme, particularly under conditions of low deoxynucleoside triphosphate (dNTP) concentrations. nih.gov This leads to a pause or complete stop in cDNA synthesis at the position of the modification. nih.gov In a typical primer extension assay, a radiolabeled or fluorescently tagged DNA primer is annealed to the RNA template downstream of the suspected modification site. The reverse transcription reaction is then performed. The resulting cDNA products are separated by size using gel electrophoresis. The appearance of a band corresponding to a truncated cDNA product that is one nucleotide shorter than the full-length product indicates the position of the 2'-O-methylated nucleoside. nih.gov
Variations of this method, such as quantitative reverse transcription PCR (RT-qPCR), can be used to quantify the extent of modification at a specific site. The presence of the modification can reduce the efficiency of cDNA synthesis, leading to a higher cycle threshold (Cq) value in qPCR compared to an unmodified template. watchmakergenomics.com
Specific Chemical Probing and Reactivity Assays for RNA Modifications (e.g., KMnO4, periodate (B1199274) oxidation)
Chemical probing methods exploit the unique reactivity of modified nucleosides to detect their presence. For this compound, two key chemical features can be targeted: the 2'-O-methyl group on the ribose and the uracil (B121893) base.
Periodate Oxidation: The cis-diol system present in the ribose of most ribonucleosides (at the 2' and 3' positions) is susceptible to oxidation and cleavage by sodium periodate (NaIO4). acs.org However, the presence of a methyl group at the 2'-hydroxyl position in this compound blocks the formation of the necessary cyclic intermediate for periodate oxidation to occur. nih.gov This resistance to periodate cleavage can be used to distinguish 2'-O-methylated nucleosides from their unmodified counterparts. This principle can be applied in various analytical workflows, often in combination with other techniques, to enrich for or identify 2'-O-methylated RNA fragments.
Potassium Permanganate (B83412) (KMnO4) Probing: Potassium permanganate is a chemical probe that preferentially oxidizes the C5-C6 double bond of unpaired pyrimidines, particularly uracil and thymine. nih.gov While the primary target is the double bond, the presence of a hydroxyl group at the C5 position of the uracil ring in this compound may influence the reactivity towards KMnO4. This differential reactivity, when compared to unmodified uridine (B1682114), could potentially be exploited for detection, although this application is less established than methods targeting the 2'-O-methyl group.
Nanopore-Based Detection of Modified Nucleosides
Nanopore sequencing is a cutting-edge, single-molecule technique that offers the potential for direct detection of RNA modifications, including this compound, without the need for reverse transcription or amplification. nih.govnanoporetech.com In this method, a single strand of RNA is passed through a protein or solid-state nanopore. As the RNA molecule translocates through the pore, it causes characteristic disruptions in an ionic current flowing across the nanopore membrane.
Both the 2'-O-methylation and the 5-hydroxy modification can alter the size, shape, and charge of the nucleoside. mdpi.com These alterations influence how the nucleoside interacts with the nanopore, resulting in a distinct electrical signal compared to the canonical uridine. mdpi.com By analyzing the raw current signal data using specialized algorithms and machine learning models, it is possible to identify the presence and location of this compound within the RNA sequence in real-time. nih.gov This technology is rapidly evolving and holds great promise for the high-throughput and direct mapping of the epitranscriptome.
Isotopic Labeling and Metabolic Tracing Studies
Isotopic labeling and metabolic tracing are powerful approaches to study the biosynthesis and metabolic fate of this compound within a cellular context. nih.gov These methods involve feeding cells or organisms with precursors that are enriched with stable isotopes, such as 13C, 15N, or 2H. mdpi.com
For example, cells could be cultured in media containing [U-13C]-glucose. The labeled carbon atoms from glucose would be incorporated into the ribose and uracil components of newly synthesized nucleosides through various metabolic pathways. cam.ac.uk By isolating RNA, hydrolyzing it to individual nucleosides, and analyzing the resulting mixture by LC-MS, the incorporation of the heavy isotopes into this compound can be tracked. nih.gov This allows researchers to delineate the metabolic pathways responsible for its formation and to quantify the flux through these pathways. uiowa.edu Such studies are crucial for understanding how the synthesis of this modified nucleoside is regulated and how it responds to different physiological or pathological conditions. eurisotop.com
Evolutionary and Comparative Biology of 5 Hydroxy 2 O Methyluridine Modification Systems
Conservation and Divergence of Modification Enzymes Across Organisms
The enzymes that catalyze the formation of 5-hydroxyuridine (B57132) and 2'-O-methyluridine exhibit distinct evolutionary patterns, reflecting their diverse roles and ancient origins.
5-Hydroxyuridine (ho⁵U) Synthesis:
The hydroxylation of uridine (B1682114) at the C5 position is a critical first step in the biosynthesis of a variety of complex wobble uridine modifications in bacteria. nih.govoup.com This reaction is catalyzed by enzymes that show significant divergence between different bacterial lineages. In Escherichia coli, two distinct pathways for ho⁵U synthesis have been identified: an oxygen-dependent pathway catalyzed by the rhodanese family protein TrhO, and a prephenate-dependent pathway involving the peptidase U32 family protein TrhP (also known as YegQ). researchgate.net In contrast, Bacillus subtilis utilizes the yrrMNO operon for ho⁵U biosynthesis, where YrrN and YrrO are also homologs of the peptidase U32 family. nih.gov The existence of multiple, non-homologous enzyme systems for the same initial modification highlights a case of convergent evolution, where different protein families were recruited to perform the same function in different organisms.
2'-O-methylation (Nm) Synthesis:
Ribose 2'-O-methylation is one of the most ancient and conserved types of RNA modification, found in tRNA, rRNA, snRNA, and mRNA across all domains of life. mdpi.com The enzymes responsible, 2'-O-methyltransferases (2'-O-MTases), are widespread, with a comprehensive study identifying 6,746 such proteins across 198 species. nih.gov These enzymes are classified into at least 11 families based on their methyltransferase (MTase) domains. nih.gov
Remarkably, eight of these MTase domains, including the prominent FtsJ and SpoU-methylase domains, are found in both eukaryotes and prokaryotes, suggesting they were present in the Last Universal Common Ancestor (LUCA). nih.gov This points to the fundamental importance of 2'-O-methylation in early life. In contrast, some domains like AdoMet-MTase, TRM13, and Trm56 are lineage-specific, indicating later evolutionary innovations. nih.gov
A significant trend is the expansion in the number of 2'-O-MTase families as life evolved from prokaryotes to eukaryotes. nih.gov This expansion is thought to be linked to the more complex regulatory networks required for cellular differentiation and development in higher organisms. nih.gov Despite this expansion and the frequent integration of auxiliary domains, the core catalytic domains have been largely conserved by purifying selection. nih.gov In eukaryotes, while most tRNA 2'-O-methylation is performed by standalone protein enzymes, the modification of rRNA and snRNA is often guided by C/D-box small RNAs (snoRNPs), a mechanism that adds another layer of complexity. nih.gov
Table 8.1: Conservation of Key Modification Enzyme Families
| Enzyme/Domain Family | Modification Type | Conservation Across Domains | Key Features |
| TrhP/YegQ (Peptidase U32) | Uridine C5-hydroxylation | Bacteria | Prephenate-dependent hydroxylation of U34. nih.govresearchgate.net |
| TrhO (Rhodanese-like) | Uridine C5-hydroxylation | Bacteria | Oxygen-dependent hydroxylation of U34. researchgate.net |
| FtsJ/RrmJ | 2'-O-methylation | Archaea, Bacteria, Eukarya | Ancient and highly conserved MTase domain. mdpi.comnih.gov Present in LUCA. nih.gov |
| SpoU (TrmH) | 2'-O-methylation | Archaea, Bacteria, Eukarya | Ancient MTase domain, responsible for Gm18 in tRNA. nih.govnih.gov Present in LUCA. nih.gov |
| Trm7/FTSJ1 | 2'-O-methylation | Eukarya | Responsible for Cm32 and Nm34 in the tRNA anticodon loop. mdpi.complos.org |
| Fibrillarin | 2'-O-methylation | Archaea, Eukarya | Catalytic subunit of snoRNPs that guide rRNA and snRNA methylation. mdpi.comnih.gov |
Phylogenetic Analysis of Related O-Methyltransferases
Phylogenetic analyses of 2'-O-MTases have provided deep insights into their evolutionary history and functional diversification. The FtsJ/RrmJ superfamily, which is conserved from bacteria to humans, serves as a prime example.
A comprehensive phylogenetic study classified 2'-O-MTases into 11 families. nih.gov The FtsJ family, one of the most widespread, has diverged into three distinct and deeply separated lineages. nih.govresearchgate.net This divergence was driven by the remodeling of the catalytic pocket, leading to each lineage specializing in the methylation of different RNA substrates:
mRNA cap methyltransferases: These enzymes are crucial for the maturation and stability of eukaryotic messenger RNAs.
rRNA methyltransferases: This lineage includes enzymes like bacterial RrmJ and its eukaryotic orthologs (e.g., FTSJ2/Mrm2p in mammals), which methylate specific positions in the large ribosomal subunit RNA, influencing ribosome stability and translation efficiency. plos.org
tRNA methyltransferases: This group includes enzymes like Trm7 (in yeast) and its human ortholog FTSJ1, which are responsible for modifying the anticodon loop of specific tRNAs. mdpi.comnih.gov
Phylogenetic trees show that viral methyltransferases also have evolutionary links to these cellular enzymes. nih.gov It is likely that all methyltransferases of Riboviria (a realm of RNA viruses) originated from cellular RrmJ-like enzymes and subsequently diverged rapidly. nih.gov
The table below summarizes the major phylogenetic groups within the FtsJ/RrmJ superfamily, highlighting their evolutionary divergence and substrate specialization.
Table 8.2: Phylogenetic Lineages of the FtsJ/RrmJ Superfamily of 2'-O-Methyltransferases
| Phylogenetic Group | Key Enzymes | Primary Substrate(s) | Functional Role |
| FTSJ1/Trm7p Lineage | FTSJ1 (Human), Trm7 (Yeast) | tRNA (anticodon loop positions 32 & 34) | Fine-tuning translation, ensuring decoding accuracy. mdpi.comnih.gov |
| FTSJ2/Mrm2p Lineage | FTSJ2 (Human), Mrm2p (Yeast), RrmJ (E. coli) | 23S/28S rRNA (A-loop of peptidyl transferase center) | Ribosome stability and translation efficiency. plos.org |
| FTSJ3/Spb1p Lineage | FTSJ3 (Human), Spb1p (Yeast) | 25S/28S rRNA | Ribosome biogenesis. plos.org |
| Viral MTases | Coronavirus Nsp14, Sindbis-like MTases | 5' cap of viral mRNA | Viral mRNA stability and evasion of host immune response. nih.gov |
Co-evolution of RNA Sequences and Modification Pathways
The modification of tRNA, particularly at the wobble position (nucleotide 34), is a powerful example of the co-evolution between RNA sequences and the enzymatic pathways that modify them. Wobble uridine (U34) is almost invariably modified, a fact that underscores a strong evolutionary pressure to maintain these modifications for translational fidelity and efficiency. nih.gov
The chemical nature of the modification at U34 directly influences the decoding properties of the tRNA. For instance, 5-hydroxyuridine (xo⁵U) derivatives and 5-methyluridine (B1664183) (xm⁵U) derivatives have different effects on codon recognition. oup.com The enzymes that install these modifications have co-evolved with the tRNA repertoire and the codon usage patterns of the organism.
Several key observations support this co-evolutionary relationship:
Decoding Strategy: The specific modifications at the wobble position are linked to the strategy an organism uses to decode synonymous codons. For example, the presence of certain U34 modifications can expand wobble pairing to recognize multiple codons, allowing a single tRNA to read a 4-codon box, while other modifications restrict pairing to prevent misreading. oup.comresearchgate.net
Enzyme-tRNA Recognition: tRNA modifying enzymes must specifically recognize their cognate tRNA substrates. This is achieved through a complex interplay where the enzyme reads specific identity elements in the tRNA, such as sequences and structures in the anticodon loop and stem. mdpi.com The evolution of these recognition elements in tRNAs is intrinsically linked to the evolution of the modifying enzymes themselves.
Pathway Gain and Loss: The evolutionary history of wobble modification pathways is marked by repeated gains and losses in different bacterial lineages. oup.com The loss of a modification enzyme is often correlated with changes in the tRNA gene content, such as the gain of a new tRNA isoacceptor that compensates for the lost decoding ability. This demonstrates a dynamic co-evolutionary process where the translation machinery adapts to changes in the modification landscape. oup.com
Stress Response: In some organisms, the levels of tRNA modifications, including 2'-O-methylation, are dynamically regulated in response to stress conditions. nih.gov This suggests that the co-evolution of modification systems and RNA sequences provides a mechanism for regulating translation and adapting to changing environments.
In essence, the enzymes that hydroxylate and methylate uridine residues in RNA did not evolve in isolation. Their evolutionary trajectories are tightly interwoven with the evolution of the RNA molecules they target, the genetic code itself, and the broader translational apparatus of the cell.
Future Directions and Emerging Research Avenues
Development of Novel Analytical Techniques for RNA Epitranscriptomics
The accurate detection and quantification of 5-Hydroxy-2'-o-methyluridine within the vast landscape of the transcriptome remain a primary challenge. Future research will heavily rely on the development of more sensitive and specific analytical methods.
Advanced Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for identifying and quantifying modified nucleosides. nih.govnih.gov Future developments will likely focus on enhancing ionization efficiency and fragmentation analysis to distinguish between isobaric modifications, which is crucial for a molecule like this compound. acs.org Techniques such as solid-phase permethylation could improve detection by increasing the hydrophobicity and ionization efficiency of ribonucleosides. acs.org
Third-Generation Sequencing: Direct RNA sequencing technologies, particularly nanopore sequencing, offer the potential to detect RNA modifications in their native context without the need for reverse transcription. nih.govnih.govcd-genomics.com A significant research avenue will be to establish the unique electrical signal disruptions caused by this compound as it passes through a nanopore. nih.gov This would enable transcriptome-wide mapping at single-molecule resolution.
Chemical Probing and Labeling: The development of chemical probes that selectively react with the 5-hydroxyl group or the 2'-O-methylated ribose could facilitate the enrichment and identification of RNAs containing this modification. researchgate.netkyoto-u.ac.jpoup.com Such chemical biology approaches, when coupled with high-throughput sequencing, can provide valuable information on the location and stoichiometry of the modification. researchgate.netkyoto-u.ac.jp
| Analytical Technique | Principle | Potential Application for this compound |
| LC-MS/MS | Separates and identifies molecules based on mass-to-charge ratio. | Accurate quantification and unambiguous identification in total RNA digests. nih.gov |
| Nanopore Sequencing | Detects changes in electrical current as a single RNA molecule passes through a nanopore. | Direct, real-time detection and mapping on full-length RNA transcripts. cd-genomics.com |
| Chemical Labeling | Uses specific chemical reactions to tag and identify modified bases. | Selective enrichment of RNA fragments containing the modification for targeted sequencing. researchgate.netbiorxiv.org |
Interdisciplinary Approaches in Modified Nucleoside Research
Understanding the multifaceted role of this compound necessitates a convergence of expertise from various scientific disciplines. The integration of chemistry, computational biology, and biophysics will be essential to paint a complete picture of its function.
Chemical Synthesis and Probe Development: Organic chemists will play a vital role in synthesizing this compound phosphoramidites. These synthetic building blocks are crucial for creating specific RNA oligonucleotides containing the modification, which can then be used in a variety of in vitro and cellular experiments to study its impact on RNA structure, stability, and function.
Computational and Structural Biology: Computational modeling and simulation will be indispensable for predicting how this compound influences RNA structure and dynamics. proquest.comnih.gov These theoretical studies can guide experimental designs and help interpret complex biophysical data. High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy will be used to determine the three-dimensional structures of RNAs containing this modification, providing insights into its interaction with other molecules.
Biophysical Characterization: Biophysical methods will be employed to investigate how the presence of this compound within an RNA molecule affects its thermodynamic stability, folding kinetics, and binding interactions with proteins and other nucleic acids.
Elucidation of Broader Biological Networks Involving this compound
A key goal of future research is to place this compound within the context of cellular regulatory networks. This involves identifying the proteins that install, recognize, and potentially remove this modification, as well as understanding its downstream functional consequences.
Identification of "Writers," "Readers," and "Erasers": The enzymatic machinery responsible for the 5-hydroxylation and 2'-O-methylation of uridine (B1682114) to form this compound needs to be identified. These "writer" enzymes are critical for understanding how and when the modification is introduced. frontiersin.org Subsequently, research will focus on discovering "reader" proteins that specifically bind to RNA containing this compound, thereby mediating its biological effects. frontiersin.org The existence of "eraser" enzymes that could remove the modification would point to a dynamic regulatory role. mdpi.com
Impact on RNA Fate: Studies will investigate the influence of this modification on various aspects of RNA metabolism, including translation efficiency, splicing, RNA stability, and subcellular localization. The presence of this compound could alter the binding of regulatory proteins or induce structural changes that affect these processes. researchgate.net
Connection to Cellular Processes: A broader aim is to link the presence of this compound to specific cellular states, such as stress responses, differentiation, and disease. This involves profiling its abundance across different cell types and conditions to uncover potential regulatory roles in development and pathology.
Engineering of RNA-Modifying Systems for Basic Research and Biotechnology
The ability to precisely control the placement of RNA modifications is a powerful tool for both fundamental research and biotechnological applications. Engineering RNA-modifying enzymes and systems will be a significant area of future investigation.
CRISPR-Based RNA Editing: The development of CRISPR-Cas systems, particularly RNA-targeting variants like Cas13, fused to specific hydroxylases or methyltransferases, could enable the site-specific installation of this compound in target RNAs. nih.govnih.govfrontiersin.orgfrontiersin.orgnews-medical.net This would allow researchers to directly study the functional consequences of this modification in a controlled manner.
Development of Synthetic RNA Therapeutics: RNA-based therapeutics, such as mRNA vaccines and siRNA, could be enhanced by the strategic incorporation of modified nucleosides. neb.com Future research may explore whether including this compound can improve the stability, efficacy, or immune-modulatory properties of these therapeutic molecules.
Enzyme Engineering: Protein engineering techniques could be used to alter the substrate specificity and catalytic efficiency of natural RNA-modifying enzymes. oup.comnih.gov This could lead to the creation of novel tools for installing this compound or related modifications for various research and biotechnological purposes. thermofisher.comstormtherapeutics.com
| Engineered System | Mechanism | Application for this compound |
| CRISPR-dCas13 Fusion | A catalytically inactive Cas13 protein is fused to a "writer" enzyme and guided to a specific RNA target by a guide RNA. | Site-specific installation of the modification to study its direct effect on a target mRNA's function. frontiersin.org |
| Synthetic Oligonucleotides | Chemical synthesis of RNA strands incorporating the modified nucleoside at defined positions. | Creation of modified RNA therapeutics with potentially enhanced stability or function. neb.com |
| Engineered Methyltransferases | Altering the amino acid sequence of a known RNA methyltransferase to change its target specificity. | Development of novel enzymatic tools for specific labeling and manipulation of RNA in vitro and in vivo. oup.com |
Investigating the Dynamic Nature and Reversibility of 5-Hydroxy-2'-O-methylation
A central question in epitranscriptomics is whether RNA modifications are static or dynamic. The discovery that some modifications, like N6-methyladenosine (m6A), are reversible has opened up a new paradigm of gene regulation. nih.govnih.govnih.govnih.govresearchgate.netsquarespace.comresearchgate.netdigitellinc.com
Future research on this compound will need to address its potential for dynamic regulation. This involves searching for "eraser" enzymes that can remove either the hydroxyl or the methyl group, or both. The existence of such enzymes would imply that 5-Hydroxy-2'-o-methylation is a reversible mark used to fine-tune gene expression in response to cellular signals. frontiersin.orgnih.govsquarespace.com Understanding the kinetics and regulation of its deposition and removal will be crucial for deciphering its role as a potential component of the dynamic "epitranscriptomic code." nih.gov
Q & A
Q. What are the key structural and biochemical properties of 5-Hydroxy-2'-O-methyluridine, and how do they influence its role in nucleic acid studies?
this compound is a modified nucleoside characterized by a hydroxyl group at the 5-position of the pyrimidine ring and a methyl group at the 2'-oxygen of the ribose moiety. This methylation confers resistance to ribonucleases, enhancing stability in RNA-based studies, while the hydroxyl group may participate in oxidative damage repair mechanisms . Structurally related analogs, such as 5-hydroxy-2'-deoxyuridine (5-OHdU), are known to incorporate into DNA via DNA polymerases in vitro, suggesting potential parallels in replication or repair studies . Analytical methods like HPLC and mass spectrometry (MS) are critical for verifying purity and structural integrity, especially given the compound’s susceptibility to oxidation .
Q. What methodologies are recommended for synthesizing and characterizing this compound in laboratory settings?
While direct synthesis protocols are not detailed in the evidence, analogous compounds (e.g., 2'-O-methyluridine) suggest that enzymatic or chemical methylation of uridine derivatives could be employed, followed by hydroxylation at the 5-position. Post-synthesis, characterization should include:
Q. How does this compound interact with DNA repair enzymes, and what experimental systems are suitable for studying these interactions?
this compound may act as a substrate for DNA glycosylases, similar to its deoxy counterpart, 5-hydroxy-2'-deoxyuridine (5-OHdU), which is recognized by repair enzymes like uracil DNA glycosylase (UDG) and endonuclease III . Experimental systems should include:
- In vitro repair assays with purified enzymes (e.g., UDG) to measure excision efficiency.
- Cell-free systems to study incorporation into synthetic oligonucleotides, followed by lesion-specific repair analysis .
Advanced Research Questions
Q. What advanced techniques are used to detect and quantify this compound in complex biological matrices?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enables sensitive quantification in DNA/RNA hydrolysates. Use isotopically labeled internal standards (e.g., ¹³C/¹⁵N-labeled analogs) to correct for matrix effects .
- Immunoaffinity approaches: Develop monoclonal antibodies specific to the methylated ribose moiety for pull-down assays or immunofluorescence .
- Next-generation sequencing (NGS): Map incorporation sites in RNA/DNA strands via reverse transcription or PCR-based methods .
Q. How do conflicting data on enzymatic processing of this compound arise, and how can they be resolved?
Contradictions may stem from enzyme specificity (e.g., some glycosylases excise 5-OHdU but not 2'-O-methylated variants) or experimental conditions (pH, cofactors). Mitigation strategies include:
Q. What experimental design considerations are critical for studying the mutagenic potential of this compound?
- Replication fidelity assays: Use DNA polymerases with varying proofreading activity (e.g., Taq vs. Phi29) to quantify misincorporation rates.
- Cell-based systems: Employ reporter plasmids containing the modified nucleoside to measure mutation frequencies in vivo.
- Controls: Include unmodified uridine and 5-OHdU to isolate the impact of methylation .
Q. How should researchers handle discrepancies in stability data for this compound during long-term storage?
Q. What mechanistic insights exist regarding the role of this compound in oxidative stress response pathways?
The compound may mimic oxidative damage, recruiting repair proteins like NEIL1 or OGG1. Advanced approaches include:
Q. How can researchers optimize protocols for incorporating this compound into RNA for structural studies?
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeability risks .
- Ventilation: Use fume hoods for weighing and solubilizing to minimize inhalation exposure .
- Waste disposal: Segregate chemical waste and consult institutional guidelines for hazardous material disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
